Sodium metabisulfite

Description

Properties

Key on ui mechanism of action |

Sulfite is a potentially toxic molecule that might enter the body via ingestion, inhalation, or injection. For cellular detoxification, mammalians rely on sulfite oxidase to convert sulfite to sulfate. The purpose of this research was to determine the effect of sulfite on zinc, iron, and copper levels in rat liver and kidney tissues. Forty normal and sulfite oxidase-deficient male albino rats were divided into four groups that included untreated controls (group C), a sulfite-supplemented group that received 70 mg sodium metabisulfite per kilogram per day (group S), a sulfite oxidase-deficient group (group D), and a sulfite oxidase-deficient group that was also given 70 mg sodium metabisulfite per kilogram per day (group DS). The iron and zinc levels in the liver and kidney in groups S and DS were not affected by sulfite treatment compared to their respective controls (groups C and D). Sulfite exposure led to an increase of kidney copper content in the S group when compared to untreated controls. The kidney copper levels were significantly increased in the unexposed deficient rats, but it was not different than that of the deficient rats that were given oral sulfite treatment. These results suggest that kidney copper levels might be affected by exogenous or endogenous sulfite. The mechanism of disodium disulfite induced bronchoconstriction was investigated in isolated human trachea preparations. Incubation of the trachea preparations with disodium disulfite at 10 uM induced depolarization combined with increased muscle tension. The effect was suppressed in the presence of a H1-receptor antagonist (pyrilamine maleate or cromolyn sodium). According to the author disodium disulfite increases the availability of endogenous histamine to the airway smooth muscle cells. The effect of disodium disulfite solution on the trachea of anesthetized sheep was tested in vivo. Air supply was ensured by a tracheal cannula and a part of the trachea was filled with the solution at concentrations of 1, 20 and 100 mM. Disodium disulfite significantly increased arterial and venous blood flow, significantly reduced the potential difference to the tracheal lumen and significantly enhanced the permeability from tracheal lumen to venous blood for a low molecular weight hydrophilic tracer. Additionally the substance produced epithelial damage as confirmed histologically. The changes were not blocked by frusemide or flurbiprofen. The mechanism of the effects of disodium disulfite is uncertain but is consistent with the known actions of S02. The mechanism of bisulfite induced bronchoconstriction was investigated in allergic sheep. Lung resistance was measured after application of disodium disulfite at concentrations of 25, 50 or 100 mg/mL for 30 breaths intratracheal with or without pretreatment with different drugs. Pretreatment with the anticholinergic agent ipratropium bromide or the antiasthma drug nedocromil sodium blocked the bronchoconstriction whereas the histamine H1-receptor antagonist chlorpheniramine was ineffective. According to the author in allergic sheep inhaled disodium disulfite causes bronchoconstriction that does not involve histamine release but appears to involve stimulation of bradykinin B2-receptors with subsequent activation of cholinergic mechanisms. /Investigators/ studied the action of sodium metabisulfite on mucociliary transport in a frog palate epithelial injury model, hypothesizing that it may be useful for the study of mechanisms of airway injury. Sodium metabisulfite (MB) releases SO2 on contact with water. SO2 is a pollutant in automobile fumes and may play a role in the exacerbation of airway disease symptoms. We first investigated its effect on mucociliary clearance. MB 1x10-1 M, increased mucociliary clearance time (MCT) by 254.5 +/- 57.3% of control values, (p < 0.001, sample size = 7). MB 1x10-4 M and 1x10-2M did not interfere with mucus clearance time compared to control values. In MB-treated frog palates, MCT did not return to control values after one hour (control, 97.3 +/- 6.3% vs. MB, 140.9 +/- 46.3%, p < 0.001, sample size = 7). Scanning EM images of epithelial tissue were morphometrically analyzed and showed a 25 +/- 12% loss of ciliated cells in MB palates compared to controls with an intact ciliary blanket. Intact cells or groups of ciliated cells were found in scanning EM micrographs of mucus from MB-treated palates. This was associated with increased matrix metalloproteinase (MMP-9) activity in epithelial tissue and mucus. We suggest that the loss of ciliated cells as a result of MMP-9 activation prevented full recovery of MCT after MB 1x10-1 M. The mechanism of action may be on epithelial cell-cell or cell-matrix attachments leading to cell loss and a disruption of MCT. The present study was designed to evaluate the nature of intervening agents in L-DOPA- and dopamine-induced neurotoxicity in Neuro-2A cells. In the absence of cells and in conditions of light protection, at 37 degrees C, L-DOPA or dopamine (1 mM) in culture medium degraded spontaneously in a time-dependent manner, this being prevented by ascorbic acid (200 uM) and other antioxidants, namely glutathione (1 mM), N-acetyl-L-cysteine (1 mM), sodium metabisulphite (200 uM), but not N-ter-butyl-alpha-phenylnitrone (1 mM) and deferoxamine (100 uM). The viability of Neuro-2A cells declined following treatment with L-DOPA or dopamine in a concentration- and time-dependent manner. The decrease in cell viability by L-DOPA (10+/-4% of control) or dopamine (15+/-4% of control) was markedly attenuated by antioxidants (ascorbic acid, glutathione, N-acetyl-L-cysteine and sodium metabisulphite). Autoxidation of L-DOPA or dopamine was accompanied by the formation of H2O2 in a time-dependent manner, this being completely prevented by ascorbic acid at 24 hr or markedly reduced at 48 hr. Protective effects of 100 U/ mL catalase (40+/-1% of control) against L-DOPA-induced cell death were lower than those conferred by 200 uM ascorbic acid (70+/-3% of control). Catalase-induced protection (59+/-5% of control) against dopamine-induced cell death was similar to that conferred by 200 uM ascorbic acid (57+/-4% of control). L-DOPA-induced neuronal cell death was also accompanied by increases in caspase-3 activity, this being insensitive to ascorbic acid. Dopamine-induced increase in caspase-3 activity occurred only when autoxidation of the amine was prevented by ascorbic acid. It is suggested that in addition to generation of H2O2 and quinone formation, L-DOPA- and dopamine-induced cell death may result from induction of apoptosis, as evidenced by increases in caspase-3 activity. Dopamine per se induces apoptosis by a mechanism independent of oxidative stress, as evidenced by the fact that increases in caspase-3 activity occurred only when autoxidation of the amine was prevented. Bisulfite participates in three important types of reactions with biomolecules: sulfonation (sulfitolysis), autooxidation with generation of free radicals, and addition to cytosine. Products of sulfonation reactions have been shown to be long-lived in vivo and may be highly reactive. Products of autooxidation may be responsible for the initiation of lipid peroxidation, which, among other effects, could damage plasma membranes. In addition, bisulfite can react with nucleic acids to convert cytosine to uracil, thus resulting in mutational events. |

|---|---|

CAS No. |

7681-57-4 |

Molecular Formula |

H2NaO5S2 |

Molecular Weight |

169.14 g/mol |

InChI |

InChI=1S/Na.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5) |

InChI Key |

PBBIQKARZPPWID-UHFFFAOYSA-N |

impurities |

Sodium metabisulfite usually contains small amounts of sodium sulfite and sodium sulfate. |

SMILES |

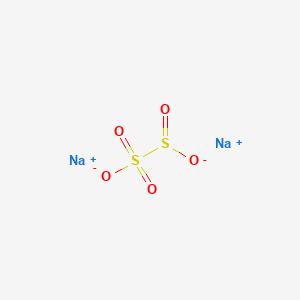

[O-]S(=O)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

OS(=O)S(=O)(=O)O.[Na] |

boiling_point |

Decomposes (NIOSH, 2016) Decomposes |

Color/Form |

White hexagonal crystals or powder White to yellowish crystals or powder. Colorless crystals White granular or powdered salt |

density |

1.4 (NIOSH, 2016) Specific gravity: 1.4 at 25 °C/4 °C 1.4 g/cm³ 1.4 |

melting_point |

greater than 302 °F (Decomposes) (NIOSH, 2016) >302 °F (decomposes) >302°F (decomposes) >302°F (Decomposes) |

Other CAS No. |

7681-57-4 7681-57-4; 7757-74-6 |

physical_description |

Sodium metabisulfite appears as a white crystalline or powder solid with a slight sulfur odor. Toxic by inhalation . Strongly irritates skin and tissue. Noncombustible, but may decompose to emit toxic oxide fumes of sulfur and sodium when heated to high temperature. A corrosive acid when mixed with water. Used as a food preservative and as a laboratory reagent. DryPowder; Liquid; OtherSolid; PelletsLargeCrystals White crystals or crystalline powder WHITE POWDER. White to yellowish crystals or powder with a slight odor of sulfur. White to yellowish crystals or powder with an odor of sulfur dioxide. |

Pictograms |

Corrosive; Irritant |

Related CAS |

18403-71-9 |

shelf_life |

On exposure to air and moisture is slowly oxidized to sulfate. |

solubility |

54 % (NIOSH, 2016) Freely soluble in water, glycerol; slightly soluble in alcohol Soluble in ethanol 66.7 g/100 g water at 25 °C Very soluble in sodium bisulfite In water, 39.5 wt % at 20 °C; 41.6 wt% at 40 °C; 44.6 wt% at 60 °C ... Fairly soluble in glycerol Solubility in water, g/100ml at ml °C: 54 (good) 54% |

Synonyms |

Disulfurous Acid Disodium Salt; Pyrosulfurous Acid Disodium Salt; Campden Tablets; Colorstrip Catalyst 100; Disodium disulfite; Disodium Metabisulfite; Disodium Pyrosulfite; Disodium Pyrosulfite (Na2S2O5); E 223; Fertisilo; NSC 158277; NSC 227243; So |

Origin of Product |

United States |

Foundational Principles and Research Trajectories of Sodium Metabisulfite

Historical Perspectives on Sulfur-Based Compounds in Chemical Science

Sulfur, a ubiquitous element, has played a crucial role in chemical science since antiquity. Historically known as "brimstone," sulfur was recognized for its distinct properties and utilized in various early applications. The Egyptians, as early as 2000 B.C., employed sulfur compounds for bleaching fabrics and creating pigments. usgs.govinstituteofmaking.org.ukearthmagazine.orgbaymineral.com The ancient Greeks used sulfur as a disinfectant, and the Romans incorporated it into pharmaceutical preparations. usgs.govearthmagazine.org Its importance escalated significantly in the 13th century with the Chinese discovery of gunpowder, where sulfur is an essential component. usgs.govearthmagazine.orghydrocarbonengineering.com

The Industrial Revolution further amplified the demand for sulfur, primarily for the production of sulfuric acid (H₂SO₄). usgs.govearthmagazine.orghydrocarbonengineering.com Sulfuric acid became, and remains, a cornerstone of numerous industrial processes, with its consumption often regarded as an indicator of a nation's industrial activity. usgs.govearthmagazine.orghydrocarbonengineering.com Early sources of sulfur included volcanic deposits, notably in Sicily. hydrocarbonengineering.comrsc.org The development of methods like the Frasch process in the late 19th century revolutionized sulfur extraction. baymineral.comhydrocarbonengineering.com In modern times, a significant portion of sulfur is recovered as a byproduct of removing sulfur-containing contaminants from natural gas and petroleum, driven in part by environmental regulations aimed at reducing sulfur dioxide (SO₂) emissions. usgs.govhydrocarbonengineering.comrsc.orgwikipedia.org

Sulfur compounds exhibit a wide range of chemical behaviors and oxidation states, contributing to their diverse applications. wikipedia.orgtaylorandfrancis.com Beyond sulfuric acid, historical uses of sulfur compounds include bleaching cloth and preserving wine by burning sulfur to produce sulfur dioxide. rsc.org The understanding of sulfur's elemental nature evolved over time, with figures like Antoine Lavoisier recognizing it as an element, a fact later confirmed by chemists like Joseph Gay-Lussac and Louis Thénard. baymineral.comrsc.orgbritannica.com

Contemporary Academic Relevance of Sodium Metabisulfite (B1197395)

Sodium metabisulfite (Na₂S₂O₅) maintains significant contemporary academic relevance due to its multifaceted chemical properties and wide-ranging applications. Research continues to explore its behavior as a reducing agent, antioxidant, and a source of sulfur dioxide. annexpublishers.comchemicalbook.combionity.comnih.govresearchgate.net

Its chemical structure, featuring a direct bond between two sulfur atoms (hence the "meta" term), contributes to its reactivity. vedantu.com When dissolved in water, sodium metabisulfite releases sulfur dioxide, which is the active component responsible for many of its functions. annexpublishers.combionity.com This property is central to its use as a preservative and antimicrobial agent, particularly in acidic environments where the activity of SO₂ is favorable. annexpublishers.comchemicalbook.com

Current academic research involving sodium metabisulfite spans various areas, including its role in:

Chemical Synthesis: Sodium metabisulfite is utilized as a sulfur dioxide surrogate in various organic reactions, such as sulfonylation reactions. rsc.org Research in this area focuses on developing efficient and mild methods for incorporating sulfonyl groups into organic molecules, often involving radical processes or transition metal catalysis. rsc.org

Material Science: Studies investigate the effects of sodium metabisulfite on the properties of materials. For instance, research has explored its influence on the formation and mechanical properties of yuba films, noting its impact on protein aggregation and particle size. researcher.life

Analytical Chemistry: The detection and quantification of sodium metabisulfite in various matrices, such as food and biological samples, remain relevant areas of research. nih.gov Electrochemical methods, including the development of sensors based on nanomaterials like reduced graphene oxide, are being explored for rapid and sensitive detection. nih.gov Research findings indicate that the electrochemical behavior of sodium metabisulfite can be influenced by pH, with optimal detection often observed at specific pH values. nih.gov

Table 1 provides some general properties of Sodium Metabisulfite relevant to academic study.

| Property | Value | Source |

| Molecular Formula | Na₂S₂O₅ | annexpublishers.combionity.comvedantu.com |

| Molar Mass | 190.11 g/mol or 190.107 g/mol | annexpublishers.combionity.comvedantu.com |

| Appearance | White crystalline or powder solid | annexpublishers.comchemicalbook.combionity.comvedantu.comnih.gov |

| Odor | Slight sulfur or sulfur dioxide odor | annexpublishers.comchemicalbook.combionity.comvedantu.comnih.gov |

| Solubility in water | Readily soluble (e.g., 47 g/100 mL at 20°C) | chemicalbook.combionity.com |

| Melting Point | Decomposes around 150°C or >170°C | chemicalbook.combionity.comvedantu.com |

| pH (10% aqueous soln) | 4.0-5.5 | nih.gov |

Detailed research findings highlight the impact of sodium metabisulfite in specific applications. For example, in bread making, the addition of sodium metabisulfite has been shown to decrease the content of Maillard reaction products like acrylamide (B121943) and 5-hydroxymethyl-2-furfural (HMF). researchgate.net Research has quantified this effect, showing reductions in acrylamide and HMF content with increasing sodium metabisulfite doses. researchgate.net

Table 2 illustrates the effect of sodium metabisulfite on acrylamide and HMF content in bread crusts based on research findings.

| SMBS Dose (mg/kg dough) | Acrylamide (µg/kg) | HMF (mg/kg) |

| 0 | 671.44 | 137.29 |

| 100 | Reduced by 67% | Reduced by 33% |

Note: Data derived from research findings where 100 mg/kg SMBS dose reduced acrylamide by 67% and HMF by 33% compared to the control (0 mg/kg SMBS) researchgate.net. The initial values for the control are provided for context.

Another study investigating apple snacks demonstrated that sodium metabisulfite pretreatment decreased browning index values and helped preserve total phenolic content and antioxidant capacity during drying. mdpi.com

Interdisciplinary Research Paradigms for Sodium Metabisulfite Studies

The study of sodium metabisulfite naturally lends itself to interdisciplinary research, drawing upon expertise from various scientific fields. Its chemical properties and applications necessitate approaches that integrate chemistry, biology, materials science, environmental science, and engineering.

Chemistry and Chemical Engineering: Fundamental research on the reaction mechanisms of sodium metabisulfite, particularly its interaction with other compounds and its decomposition pathways, is crucial. Chemical engineering principles are applied in optimizing processes that utilize sodium metabisulfite, such as in chemical synthesis or industrial treatment processes. Studies on sulfonylation reactions, for instance, combine organic chemistry with catalysis research. rsc.org

Biology and Biochemistry: While excluding safety and dosage, academic research explores the biochemical interactions of sulfite (B76179) species released from sodium metabisulfite. Studies might investigate its effects on enzymes or other biological molecules in controlled experimental systems, without delving into physiological or health outcomes in living organisms. Research has explored its impact on protein aggregation in food systems. researcher.life

Materials Science: The application of sodium metabisulfite in modifying material properties, as seen in the research on yuba films, exemplifies the intersection with materials science. researcher.life This involves understanding how sodium metabisulfite interacts with polymers and other material components at a molecular level.

Environmental Science: Research in environmental science may focus on the detection and fate of sulfites in the environment, given their industrial uses and potential impact. taylorandfrancis.com Analytical chemistry techniques are vital in this context for monitoring sulfite levels in various environmental matrices. nih.gov Studies might also explore methods for the removal or treatment of sulfites in wastewater. researcher.life

Analytical Science: As highlighted earlier, the development of sensitive and accurate methods for detecting sodium metabisulfite and its derivatives in complex samples is an ongoing area of interdisciplinary research, combining chemistry with engineering to create novel sensor technologies. nih.gov

Interdisciplinary collaborations are essential for a comprehensive understanding of sodium metabisulfite, from its fundamental chemical behavior to its broader implications in various scientific and technological domains. Research databases and thesauri categorize sodium metabisulfite within broader fields like "chemical compounds," "inorganic compounds," and "inorganic salts," often linked to research areas such as "Research, Technology, Methods" and "chemical analysis." usda.govusda.gov This cross-listing underscores the interdisciplinary nature of studies involving this compound.

Synthesis and Functionalization Strategies of Sodium Metabisulfite

Advanced Synthetic Methodologies for Sodium Metabisulfite (B1197395) Production

Sodium metabisulfite is primarily manufactured through the reaction of sulfur dioxide with a sodium-containing base, such as sodium hydroxide (B78521) or sodium carbonate. nih.govgoogle.com A common industrial method involves reacting sulfur dioxide gas with a solution containing sodium sulfite (B76179) and sodium bisulfite. google.comprocurementresource.com This process typically leads to the formation of sodium bisulfite, and under specific conditions, cooling a saturated solution of sodium bisulfite causes two bisulfite molecules to react, yielding sodium metabisulfite crystals and water. byjus.comgoogle.com

Advanced methodologies aim to optimize this process for higher purity, increased yield, and improved energy efficiency. One approach involves introducing sulfur dioxide into a solution of sodium sulfite and sodium bisulfite, maintaining a specific pH range (around 3.5 to 4.2) and temperature (100° to 160° F) in a contacting tower to produce a saturated sodium bisulfite solution with dissolved sulfur dioxide. google.com This reaction liquor is then cooled in a crystallizer, and sodium hydroxide is added to generate additional sodium bisulfite, thereby increasing the yield of crystallizing sodium metabisulfite. google.com The mother liquor from this process can be recycled. google.com

Another reported method involves passing sulfur dioxide-containing gas and a supersaturated sodium sulfite solution through a series of reactors in a specific sequence, leading to the generation of a substantial amount of sodium metabisulfite in the primary reactor. wipo.int The resulting crystal slurry is then processed through centrifugation and drying to obtain the final product. wipo.int This method is noted for producing high-purity sodium metabisulfite with high raw material utilization and energy recycling. wipo.intgoogle.com

Data on typical reaction conditions and yields from a patent describing an improved process are presented in the table below. google.com

| Process Step | Conditions | Outcome |

| Bisulfite Formation | pH 3.5-4.2, 100-160°F, SO₂ introduction | Saturated sodium bisulfite solution with dissolved SO₂ |

| Crystallization & NaOH Add | Cooling to 50-115°F, NaOH addition | Crystallization of sodium metabisulfite, increased yield per pass |

| Mother Liquor | Recycled | Used for dissolving sodium carbonate to prepare feed liquor |

Chemical Derivatization of Sodium Metabisulfite and Related Sulfur Oxyanions

Sodium metabisulfite and the bisulfite ions it forms in water are reactive species that can participate in various chemical derivatization reactions, particularly involving the sulfur atom.

Formation of Sulfonic Acid Derivatives

Sodium bisulfite, generated from sodium metabisulfite in aqueous solutions, can react with certain organic compounds to form sulfonic acid derivatives. This reaction, often referred to as bisulfite addition, typically involves the nucleophilic attack of the bisulfite ion on a carbon-carbon double bond or a carbonyl group.

For instance, sodium metabisulfite reacts with certain drugs containing ortho- or para-hydroxybenzyl alcohol moieties, such as epinephrine, to form sulfonic acid derivatives. wikipedia.orgnih.gov This reaction can lead to the inactivation of the pharmacological activity of these compounds. nih.gov

Sulfonic acids can also be synthesized by reacting alkenes with sodium bisulfite. google.com This reaction can be catalyzed by amines, such as triethylamine, which are thought to enhance the reactivity by forming hydrogen bonds with the bisulfite ion. google.com

Another application involves the use of sodium metabisulfite as a sulfur dioxide equivalent in the synthesis of 3-sulfolenes from allylic alcohols or 1,3-dienes. nih.gov The metabisulfite releases sulfur dioxide in situ, which then undergoes a cheletropic reaction with the diene or a related process with the allylic alcohol to form the cyclic sulfone. nih.gov

Synthesis of Heterocyclic Compounds Utilizing Sodium Metabisulfite

Sodium metabisulfite has been employed as a reagent, often as an oxidant or a source of sulfur dioxide, in the synthesis of various heterocyclic compounds. nih.govrsc.org

Recent research has demonstrated the use of sodium metabisulfite as a sulfur source in electrochemical reactions to synthesize sulfone-containing fused-ring framework compounds. rsc.org This method, conducted at room temperature without transition metal catalysts, involves the insertion of SO₂ through electrochemical oxidation and a free radical cascade reaction. rsc.org Sodium metabisulfite is considered a cost-effective and readily available sulfur source for such transformations. rsc.org

Sodium metabisulfite has also been utilized in the synthesis of bis(pyrazolo[1,5-a]pyrimidin-3-yl)methanes from pyrazolo[1,5-a]pyrimidines. researchgate.net In this reaction, sodium metabisulfite mediated the transformation, likely involving the formation of a methyl(methylene)sulfonium ion intermediate from the reaction between dimethyl sulfoxide (B87167) (DMSO) and sodium metabisulfite. researchgate.net

Sodium metabisulfite has proven effective as an oxidative reagent in the synthesis of benzimidazole (B57391) derivatives. jst.go.jpthieme-connect.comias.ac.inrsc.org Benzimidazoles are an important class of heterocyclic compounds with diverse applications. ias.ac.inresearchgate.net

One common approach involves the condensation reaction between o-phenylenediamines and aldehydes or benzylamines, with sodium metabisulfite acting as the oxidant. jst.go.jpthieme-connect.comias.ac.inrsc.org This method offers advantages such as the use of an inexpensive and environmentally friendly oxidant, relatively short reaction times, and good yields. jst.go.jpias.ac.in

Studies have explored solvent-free conditions for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and benzylamines using sodium metabisulfite as the sole oxidant at elevated temperatures (e.g., 140 °C). jst.go.jp This method has been successfully applied to synthesize a variety of 1,2-disubstituted benzimidazole derivatives. jst.go.jp

Another optimized method for synthesizing 2-(substituted-phenyl) benzimidazole derivatives involves reacting o-phenylenediamines with benzaldehydes in a mixture of ethanol (B145695) and water (9:1 v/v) at room temperature using sodium metabisulfite as the oxidant. ias.ac.in This method is reported to be simple and efficient, yielding products that are easily separated. ias.ac.in While sodium metabisulfite's low solubility in organic solvents can necessitate higher temperatures, using a solvent mixture like ethanol-water can facilitate the reaction at milder conditions. ias.ac.in

Sodium metabisulfite has also been used as a reducing agent in a specific benzimidazole synthesis pathway. In a method for preparing 5-bromobenzimidazole, 4-bromo-2-nitro aniline (B41778) is reduced to 4-bromo-1,2-benzenediamine using sodium metabisulfite as the reducing agent, followed by condensation with formic acid. google.com This highlights the dual nature of sodium metabisulfite as both an oxidant and a reductant depending on the reaction context.

Theoretical Considerations in Sodium Metabisulfite Synthetic Pathways

Theoretical studies related to sodium metabisulfite primarily focus on its structure and reactivity. The metabisulfite anion (S₂O₅²⁻) consists of two sulfur atoms linked by an S-S bond, with differing coordination environments and oxidation states for the sulfur atoms. byjus.com Theoretical calculations can help elucidate the electronic structure and stability of this anion, as well as its behavior in solution.

The hydrolysis of sodium metabisulfite in water to form bisulfite ions is an equilibrium process, and theoretical models can be used to study the thermodynamics and kinetics of this reaction. wikipedia.orgbyjus.com

In the context of its use as a sulfur dioxide equivalent, theoretical studies can investigate the mechanism of SO₂ release from sodium metabisulfite under various reaction conditions. This includes understanding the role of acids or other reagents in facilitating the decomposition of metabisulfite or bisulfite ions to generate SO₂ in situ. byjus.comsciencemadness.org

For derivatization reactions, theoretical calculations can provide insights into the reaction pathways, transition states, and energy barriers involved. For example, computational studies can help explain the mechanism of bisulfite addition reactions or the role of sodium metabisulfite in mediating the formation of specific intermediates in heterocyclic synthesis, such as the proposed methyl(methylene)sulfonium ion in the synthesis of bis(pyrazolo[1,5-a]pyrimidin-3-yl)methanes. researchgate.net

Theoretical considerations also play a role in understanding the oxidative capabilities of sodium metabisulfite in reactions like benzimidazole synthesis. While often acting as a source of SO₂, which can then participate in redox processes, the exact mechanism of oxidation mediated by sodium metabisulfite in these complex reactions can be further explored through theoretical modeling and computational chemistry.

Reaction Mechanisms and Kinetic Investigations of Sodium Metabisulfite

Aqueous Phase Hydrolysis and Equilibria of Sodium Metabisulfite (B1197395)

Sodium metabisulfite (Na₂S₂O₅) is an inorganic compound that, upon dissolution in water, undergoes hydrolysis to establish a complex equilibrium between several sulfur(IV) species. The nature and concentration of these species are heavily dependent on the pH of the solution.

When sodium metabisulfite is dissolved in water, it readily reacts with water molecules to form sodium bisulfite (NaHSO₃). tidjma.tn This initial hydrolysis step can be represented by the following chemical equation:

Na₂S₂O₅ + H₂O ⇌ 2NaHSO₃

The resulting bisulfite ions (HSO₃⁻) exist in a pH-dependent equilibrium with sulfur dioxide (SO₂) and sulfite (B76179) ions (SO₃²⁻). nih.govresearchgate.net In acidic solutions, the equilibrium shifts towards the formation of sulfurous acid (H₂SO₃), which is in equilibrium with dissolved sulfur dioxide gas. byjus.comannexpublishers.com The release of pungent sulfur dioxide gas is a characteristic feature of sodium metabisulfite in acidic environments. byjus.com

The equilibrium between bisulfite and sulfur dioxide can be described as:

2HSO₃⁻ ⇌ S₂O₅²⁻ + H₂O byjus.com

Furthermore, the bisulfite ion itself is the conjugate base of sulfurous acid and can dissociate to form the sulfite ion:

HSO₃⁻ ⇌ H⁺ + SO₃²⁻ mdpi.com

The relative concentrations of these sulfur(IV) species at different pH values are critical for the various applications of sodium metabisulfite. At a low pH, molecular sulfur dioxide is the predominant species, while in the pH range of approximately 2 to 7, the bisulfite ion (HSO₃⁻) is the most abundant form. nih.govresearchgate.net As the pH becomes more alkaline, the equilibrium shifts towards the formation of sulfite ions (SO₃²⁻). researchgate.net

| pH Range | Predominant Sulfur(IV) Species |

|---|---|

| Low pH (< 2) | Molecular SO₂ / H₂SO₃ |

| pH 2 - 7 | Bisulfite (HSO₃⁻) |

| High pH (> 7) | Sulfite (SO₃²⁻) |

Redox Chemistry and Electron Transfer Kinetics

Sodium metabisulfite and its aqueous derivatives, primarily bisulfite and sulfite ions, are effective reducing agents. This reductive capacity is central to many of its industrial applications, including dechlorination and metal ion reduction.

When sodium metabisulfite is dissolved in water, it forms sodium bisulfite (NaHSO₃). tidjma.tntidjma.tn The sodium bisulfite then reacts with free chlorine (in the form of hypochlorous acid, HOCl, in aqueous solutions) as follows:

2NaHSO₃ + 2HOCl → H₂SO₄ + 2HCl + Na₂SO₄ dupont.com

This reaction demonstrates the conversion of chlorine to chloride, which is harmless in the context of water treatment. The sulfite is oxidized to sulfate (B86663) in the process. byo.com

Kinetic studies have shown that the dechlorination reaction using sodium metabisulfite can be described by a pseudo-first-order kinetic model with respect to the total chlorine concentration in the solution. researchgate.net This indicates that the rate of the reaction is directly proportional to the concentration of chlorine, assuming the concentration of the dechlorinating agent (sodium metabisulfite) is in excess and remains relatively constant throughout the reaction. The reaction is generally rapid, with complete dechlorination often achieved in less than a minute when a stoichiometric excess of the reducing agent is used. researchgate.net

The rate of dechlorination is influenced by several factors, including the reaction rate constants and the stoichiometry of the reactants. tidjma.tn Theoretically, 1.34 mg of sodium metabisulfite is required to remove 1.0 mg of free chlorine. dupont.com However, in practical applications, a higher dosage is often used to ensure complete and rapid dechlorination. dupont.com It is common practice to use approximately 3.0 mg of sodium metabisulfite to remove 1.0 mg of chlorine. dupont.com This excess dosage helps to drive the reaction to completion quickly. researchgate.net The reaction itself is rapid, but thorough mixing is essential to ensure the reactants come into contact for the reaction to proceed to completion. dupont.com

| Parameter | Theoretical Value | Practical Recommendation |

|---|---|---|

| Sodium Metabisulfite to Chlorine Ratio (mg:mg) | 1.34 : 1.0 | 3.0 : 1.0 |

Sodium metabisulfite is also capable of reducing metal ions in higher oxidation states. A notable example is the reduction of permanganate (B83412) (Mn(VII)) to a lower, less colored, and often less soluble oxidation state.

Kinetic studies on the reduction of Mn(VII) using sodium metabisulfite have demonstrated that the reaction follows first-order kinetics with respect to the concentration of Mn(VII). iosrjournals.org The rate of this reduction is significantly influenced by the pH of the solution, with the reaction proceeding faster in alkaline conditions compared to acidic or neutral environments. iosrjournals.org The rate of reduction also shows a slight increase with an increase in temperature. iosrjournals.org

The stoichiometry of the reaction between Mn(VII) and sodium metabisulfite has been determined to be approximately a 0.66:1 molar ratio of Mn(VII) to Na₂S₂O₅ in both acidic and alkaline conditions. iosrjournals.org Thermodynamic parameters indicate that the reduction of Mn(VII) by sodium metabisulfite is an exothermic process in an alkaline environment. iosrjournals.org

| Kinetic Parameter | Finding for Mn(VII) Reduction | Reference |

|---|---|---|

| Reaction Order (with respect to Mn(VII)) | First Order | iosrjournals.org |

| Effect of pH | Faster in alkaline conditions | iosrjournals.org |

| Effect of Temperature | Slight rate increase with increasing temperature | iosrjournals.org |

| Stoichiometry (Mn(VII):Na₂S₂O₅) | ~0.66 : 1 | iosrjournals.org |

Oxygen Scavenging Mechanisms in Aqueous Systems

Sodium metabisulfite is widely utilized as an oxygen scavenger in various aqueous systems, such as boiler feedwater treatment, to prevent corrosion caused by dissolved oxygen. nih.gov The mechanism of oxygen scavenging is a two-step process that begins upon the dissolution of sodium metabisulfite in water. scispace.com

First, sodium metabisulfite hydrolyzes to form sodium bisulfite (NaHSO₃). researchgate.netscispace.com

Na₂S₂O₅ + H₂O → 2NaHSO₃ scispace.com

In the second step, the resulting sodium bisulfite acts as a reducing agent, reacting with dissolved oxygen to form sodium bisulfate (NaHSO₄), a harmless sulfate species. researchgate.netscispace.com

2NaHSO₃ + O₂ → 2NaHSO₄ scispace.com

Oxidation of Sodium Metabisulfite to Sulfate Species

The function of sodium metabisulfite as a reducing agent and oxygen scavenger inherently involves its own oxidation. In these reactions, the sulfur atom in the bisulfite ion (HSO₃⁻), which is in the +4 oxidation state, is oxidized to the +6 oxidation state, forming a sulfate species. scispace.comnih.gov

Na₂S₂O₅ + 2O₂ → Na₂SO₄ + Na₂SO₃ nih.gov

This conversion is not limited to reactions with oxygen. On exposure to air and moisture, solid sodium metabisulfite is slowly oxidized to sodium sulfate. nih.gov This process highlights the compound's inherent instability in the presence of atmospheric oxidants. In electrochemical contexts, a distinct anodic peak can be observed which corresponds to the oxidation of sulfite to sulfate, confirming this transformation pathway. nih.gov Ultimately, whether reacting with dissolved oxygen in industrial water systems or slowly degrading in air, the oxidative pathway for sodium metabisulfite culminates in the formation of stable sulfate compounds.

Interactions with Organic Substrates and Biochemical Pathways

Inhibition Mechanisms of Maillard Reaction in Food Systems

Sodium metabisulfite is an effective inhibitor of the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars at elevated temperatures. researchgate.net This reaction is responsible for the development of color, flavor, and aroma in many cooked foods, but it can also lead to the formation of undesirable compounds. The primary mechanism by which sulfites, derived from sodium metabisulfite, inhibit this process is through their potent nucleophilic reactivity. nih.gov

The bisulfite ion (HSO₃⁻) readily reacts with the carbonyl groups of reducing sugars and key intermediates of the Maillard reaction, such as α-dicarbonyls. nih.govacs.orgnih.gov This nucleophilic addition forms stable, charged bisulfite adducts, also known as hydroxysulfonates. researchgate.netyoutube.com By sequestering these carbonyl compounds, bisulfite effectively removes them from the reaction cascade, thereby preventing the subsequent steps that lead to the formation of brown pigments known as melanoidins. nih.govmatec-conferences.org One of the specific reaction products identified from this inhibitory action is 3,4-dideoxy-4-sulfohexosulose. nih.gov Furthermore, sulfites can also react with the melanoidin polymers themselves, altering their structure. nih.gov

A significant application of sodium metabisulfite's inhibitory effect on the Maillard reaction is the mitigation of potentially harmful compounds, including furan (B31954) and acrylamide (B121943). By reacting with the precursors to these molecules, sodium metabisulfite effectively reduces their formation in heat-processed foods. researchgate.net

Acrylamide is primarily formed from the reaction between the amino acid asparagine and reducing sugars. Sodium bisulfite has been identified as a highly efficient inhibitor of acrylamide formation. researchgate.net It achieves this by reacting with the essential carbonyl intermediates, thereby blocking the pathway that converts asparagine to acrylamide.

Similarly, furan and its precursor, 5-hydroxymethyl-2-furfural (HMF), are generated during the Maillard reaction. nih.govresearchgate.net The ability of bisulfite to form adducts with carbonyl compounds extends to these furan precursors, preventing their cyclization and subsequent conversion to furan.

A study on the effects of adding sodium metabisulfite (SMBS) to bread dough demonstrated a significant reduction in both acrylamide and HMF in the final product. The addition of 100 mg/kg of SMBS to the dough resulted in a 67% decrease in acrylamide and a 33% decrease in HMF content in the bread crust, showcasing its practical efficacy in food systems. researchgate.netscispace.com

The table below summarizes the findings on the reduction of Maillard reaction products in bread crust following the addition of sodium metabisulfite.

| Compound | Reduction with 100 mg/kg SMBS | Reference |

|---|---|---|

| Acrylamide | 67% | researchgate.netscispace.com |

| 5-hydroxymethyl-2-furfural (HMF) | 33% | researchgate.netscispace.com |

Enzymatic Inhibition Mechanisms (e.g., Polyphenol Oxidase)

Sodium metabisulfite is a widely recognized and effective inhibitor of polyphenol oxidase (PPO), a copper-containing enzyme responsible for enzymatic browning in many fruits and vegetables. wikipedia.org The inhibition of PPO by sulfite species (including bisulfite and metabisulfite in solution) is a complex process that involves a dual mechanism of action.

Firstly, sulfites act as reducing agents. PPO catalyzes the oxidation of phenolic compounds to highly reactive quinones. These quinones then undergo non-enzymatic polymerization to form brown, black, or red pigments known as melanins. Sulfites can efficiently reduce these enzymatically formed o-quinones back to their original diphenol state, thereby preventing their polymerization and the subsequent formation of colored products. researchgate.netnih.gov

Secondly, sulfite ions can directly interact with the PPO enzyme, leading to its inactivation. This direct inhibition can be irreversible, particularly at lower pH values. researchgate.net The proposed mechanism for this direct inhibition involves the interaction of the sulfite species with the active site of the enzyme. It is suggested that the HSO₃⁻ ion is a key component in this inhibitory action. researchgate.net The inhibition may occur through the modification of the protein's tertiary structure or by interacting with the copper ions at the active site, which are essential for the enzyme's catalytic activity. researchgate.net

The type of inhibition exhibited by sodium metabisulfite can vary depending on the source of the PPO and the substrate used. Studies have reported non-competitive, competitive, and mixed-type inhibition. For instance, sodium metabisulfite has been shown to be a non-competitive inhibitor of ginger PPO. nih.gov The effectiveness of the inhibition is also influenced by factors such as the concentration of the inhibitor and the pH of the medium. researchgate.net

Kinetic Parameters for the Inhibition of Polyphenol Oxidase (PPO) by Sodium Metabisulfite

| PPO Source | Substrate | Inhibition Type | Inhibition Constant (Ki) | IC50 (mM) | Reference |

|---|---|---|---|---|---|

| Ginger (Zingiber officinale Roscoe) | 4-Methylcatechol | Non-competitive | 0.89 mM | 0.96 | nih.gov |

| Ginger (Zingiber officinale Roscoe) | Pyrocatechol | Non-competitive | 0.95 mM | 1.03 | nih.gov |

| Banana (Musa cavendishii) | Not specified | Not specified | Not specified | Effective inhibitor | nkust.edu.tw |

| Lentil (Lens culinaris Medik.) Sprouts | Catechol | Not specified | Not specified | Significantly inhibits at 20 mM | mdpi.com |

Reaction Kinetics of Bisulfite with Nitrogen Oxides (e.g., Nitrite)

The reaction between bisulfite ions and nitrogen oxides, particularly nitrite (B80452) (NO₂⁻), is of significant interest in atmospheric chemistry and flue gas desulfurization processes. The kinetics and products of this reaction are highly dependent on the reaction conditions, such as pH and the molar ratio of the reactants. osti.gov

When the molar ratio of bisulfite to nitrite is less than 2, the primary reaction product is hydroxylamine (B1172632) disulfonate. osti.gov However, if the molar ratio is 2 or greater, hydroxylamine disulfonate can be further reduced to form imido sulfonate. The rate of this subsequent reduction is considerably slow, necessitating higher temperatures and sulfite concentrations. osti.gov

Kinetic studies have elucidated the initial steps of the reaction between nitrite and bisulfite. It is proposed that the reaction proceeds through an intermediate, nitrososulfonic acid, which can then undergo either sulfonation to form hydroxylaminedisulfonate or hydrolysis. osti.gov The rate law for the initial reaction has been investigated, providing insights into the reaction mechanism.

The reaction of bisulfite with nitric oxide (NO) has also been studied. The kinetics of the reaction between dissolved nitric oxide and sulfite/bisulfite ions were investigated over a pH range of 4-10. The reaction leads to the formation of N-nitrosohydroxylamine-N-sulfonate (NHAS). The reaction rate can be described by the following rate law:

d[NHAS]/dt = kₐ[NO][HSO₃⁻] + kₑ[NO][SO₃²⁻] datapdf.com

This indicates that both bisulfite and sulfite ions react with nitric oxide, but at different rates. The rate constants have been determined at various temperatures, allowing for the calculation of activation energies for both pathways. datapdf.com

Rate Constants for the Reaction of Nitric Oxide with Bisulfite and Sulfite Ions

| Reactant | Rate Constant (k) (M-1s-1) | Temperature (K) | Activation Energy (Ea) (kcal/mol) | Reference |

|---|---|---|---|---|

| HSO₃⁻ | 32 ± 10 | 298 | 17.6 | datapdf.com |

| SO₃²⁻ | 620 ± 100 | 298 | 10.6 | datapdf.com |

| HSO₃⁻ | Not specified | 284 | 17.6 | datapdf.com |

| SO₃²⁻ | Not specified | 284 | 10.6 | datapdf.com |

| HSO₃⁻ | Not specified | 323 | 17.6 | datapdf.com |

| SO₃²⁻ | Not specified | 323 | 10.6 | datapdf.com |

Advanced Analytical Methodologies for Sodium Metabisulfite Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical determination of sodium metabisulfite (B1197395). These techniques separate the sulfite (B76179) species from complex matrices, allowing for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are among the most powerful and widely adopted methods.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique that offers high resolution and sensitivity for the determination of sulfites. Various HPLC modes can be employed, with reversed-phase being particularly common.

Reversed-phase HPLC (RP-HPLC) methods provide a reliable approach for the simultaneous separation, identification, and determination of sodium metabisulfite, often alongside other components in a formulation. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net The development of a robust RP-HPLC method involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

Method validation is a critical aspect, ensuring the reliability and reproducibility of the analytical procedure. Validation is typically performed according to the International Conference on Harmonisation (ICH) guidelines and encompasses parameters such as selectivity, linearity, precision, and accuracy. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net For instance, a developed RP-HPLC method for the simultaneous determination of sodium metabisulfite and sodium benzoate (B1203000) in a pharmaceutical formulation demonstrated selectivity with no interference from other components at the retention times of the analytes. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net

The linearity of an RP-HPLC method is established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r) from the regression analysis of the calibration curve is a key indicator of linearity. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) being a measure of the variability of the results. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample and the percentage of the analyte recovered is calculated. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net

Validation Parameters for a Reversed-Phase HPLC Method for Sodium Metabisulfite

| Validation Parameter | Sodium Metabisulfite |

|---|---|

| Linearity Range | 0.05–0.15 mg/mL |

| Correlation Coefficient (r) | >0.999 |

| Analysis Repeatability (RSD) | <2% |

| Intermediate Precision (RSD) | <3% |

| Accuracy (Recovery) | 98.16%–101.94% |

Isocratic elution, where the mobile phase composition remains constant throughout the analysis, is a common and straightforward approach for the determination of sodium metabisulfite. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net This strategy simplifies the method and can provide rapid and reproducible results. A typical isocratic mobile phase for the analysis of sodium metabisulfite in a reversed-phase system consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724). dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net For example, a mixture of 0.1% phosphoric acid and acetonitrile in a ratio of 62:38 (v/v) has been successfully used as a mobile phase. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net The choice of the stationary phase is also crucial, with C18 columns being widely employed. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net

Example of an Isocratic HPLC Method for Sodium Metabisulfite

| Parameter | Condition |

|---|---|

| Column | Zorbax Extend C-18 (150 × 4.6 mm i.d., 3.5 μm particles) |

| Mobile Phase | 0.1% Phosphoric acid : Acetonitrile (62:38, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

The optimization of chromatographic parameters is essential for achieving the desired separation and peak characteristics. The pH of the mobile phase can significantly influence the retention behavior of sulfite, which exists in different ionic forms depending on the pH. nih.govresearchgate.netphenomenex.commastelf.com In acidic media, sodium metabisulfite is present in its anionic form, and adjusting the pH can affect its interaction with the stationary phase. nih.gov For instance, a decrease in the resolution of sodium metabisulfite has been observed with an increase in mobile phase pH. nih.gov Therefore, an acidic pH is often selected for the mobile phase to ensure good peak shape and retention. nih.gov

The flow rate of the mobile phase also plays a critical role in the separation efficiency and analysis time. A flow rate of 1.0 mL/min is commonly used to achieve a good balance between resolution and run time. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net Column temperature is another parameter that can be optimized to improve peak shape and separation. dntb.gov.uaresearcher.lifeakjournals.comresearchgate.net

Ion Chromatography with Suppressed Conductivity Detection

Ion chromatography (IC) with suppressed conductivity detection is a highly sensitive and selective method for the determination of sulfite and its oxidation product, sulfate (B86663). nih.govchromforum.orgnih.govshodex.commetrohm.com This technique is particularly suitable for analyzing anionic species. In this method, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio and improving the detection limits for the analyte ions. shodex.commetrohm.com

A typical IC system for sulfite analysis employs an anion-exchange column for separation and a mobile phase consisting of a carbonate-bicarbonate buffer. nih.govnih.gov The suppressor chemically reduces the conductivity of the eluent while increasing the conductivity of the analyte ions, leading to highly sensitive detection. shodex.commetrohm.com This method allows for the satisfactory separation of sulfite and sulfate ions. nih.gov The linearity of the method is typically excellent, with high correlation coefficients for the calibration plots of both sulfite and sulfate. nih.gov The limit of detection for sulfite using this technique can be in the low µg/mL range. nih.gov

Typical Parameters for Ion Chromatography of Sulfite

| Parameter | Condition |

|---|---|

| Column | Allsep A-2 Anion (100 x 4.6 mm, 7 µm) or IonPac AS14A (250 x 4.0 mm, 7 µm) |

| Mobile Phase | 15 mM NaHCO3 / 0.6 mM Na2CO3 |

| Detection | Suppressed Conductivity |

| Linearity Range (Sulfite) | 8-267.3 µg/mL |

| Limit of Detection (Sulfite) | 3 µg/mL |

Electrochemical Sensing and Detection Principles

The electrochemical detection of sodium metabisulfite, which dissociates to sulfite in aqueous solutions, offers a rapid, sensitive, and cost-effective alternative to traditional analytical methods. These techniques are predicated on the electrochemical oxidation or reduction of the sulfite species at an electrode surface, where the resulting current or potential change is correlated to its concentration.

Amperometric and Voltammetric Detection Systems

Amperometric and voltammetric methods are powerful electroanalytical techniques for the quantification of sodium metabisulfite. These methods involve the application of a potential to an electrode and measuring the resulting current. The magnitude of this current is directly proportional to the concentration of the electroactive species, in this case, sulfite.

Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to study the redox behavior of sulfite. For instance, the electrocatalytic oxidation of sulfite can be investigated using a carbon paste electrode modified with carbon nanotube and benzoylferrocene, with SWV exhibiting a linear dynamic range from 1.0×10⁻⁷ to 4.0×10⁻⁴ M and a detection limit of 90.0 nM for sulfite. researchgate.net Another approach involves the electrochemical reduction of sulfite, which can mitigate interference from antioxidants commonly present in food samples. mdpi.com A sensor based on a glassy carbon electrode modified with a porphyrin film has been used for the amperometric quantification of sodium metabisulfite, demonstrating a wide linear dynamic range and a low detection limit. nih.gov

The performance of these detection systems is heavily influenced by the electrode material. Modified electrodes, which incorporate catalytic materials or have enhanced surface areas, can significantly improve the sensitivity and selectivity of the analysis. For example, a glassy carbon electrode modified with a tetraruthenated porphyrin film has been shown to facilitate faster electron transfer processes for the analysis of sodium metabisulfite. nih.gov This modified electrode, when used with batch injection analysis, provides good repeatability and high sensitivity. nih.gov

Table 1: Performance of Various Amperometric and Voltammetric Sensors for Sulfite Detection

| Electrode Modification | Analytical Technique | Linear Range (M) | Detection Limit (M) | Reference |

| Carbon nanotube and benzoylferrocene modified carbon paste electrode | Square Wave Voltammetry | 1.0×10⁻⁷ - 4.0×10⁻⁴ | 9.0×10⁻⁸ | researchgate.net |

| Tetraruthenated porphyrin film on glassy carbon electrode | Amperometry with batch injection analysis | 2.5×10⁻⁷ - 5.0×10⁻⁴ | 8.1×10⁻⁸ | nih.gov |

| Reduced graphene oxide doped with Pd and modified with TPP | Square Wave Voltammetry | 1.0×10⁻¹¹ - 1.0×10⁻⁷ | 3.0×10⁻¹² | mdpi.com |

| Reduced graphene oxide doped with Pd and modified with Fe(TPFPP)Cl | Square Wave Voltammetry | 1.0×10⁻¹⁰ - 1.0×10⁻⁶ | 3.0×10⁻¹¹ | mdpi.com |

This table presents a summary of the performance characteristics of different electrochemical sensors for the detection of sulfite.

Development of Nanomaterial-Enhanced Electrochemical Sensors

The advent of nanomaterials has revolutionized the field of electrochemical sensing, offering unique physical and chemical properties that enhance sensor performance. nih.gov Nanomaterials such as carbon nanotubes, graphene, and metal nanoparticles provide high surface-to-volume ratios, excellent electrical conductivity, and catalytic activity, leading to sensors with improved sensitivity, selectivity, and stability. nih.gov

Reduced graphene oxide (rGO), a derivative of graphene oxide, has emerged as a promising material for electrochemical sensor development due to its large surface area, good conductivity, and ease of functionalization. researchgate.netnih.gov Porphyrins and their derivatives are another class of molecules that have been extensively used in sensor construction due to their electrocatalytic properties. researchgate.net

The synergistic combination of rGO and porphyrin derivatives has led to the development of highly sensitive electrochemical sensors for sodium metabisulfite. For example, sensors based on reduced graphene oxide doped with palladium paste and modified with 5,10,15,20-tetraphenyl-21H,23H-porphyrin (TPP) or 5,10,15,20-tetrakis(pentafluorophenyl chloride)-21H,23H-iron(III) porphyrin (Fe(TPFPP)Cl) have been proposed for the detection of sodium metabisulfite. mdpi.comresearchgate.net These sensors, characterized by square wave voltammetry, exhibit remarkably low detection limits of 3.0 × 10⁻¹² mol L⁻¹ for the TPP-based sensor and 3.0 × 10⁻¹¹ mol L⁻¹ for the Fe(TPFPP)Cl-based sensor. mdpi.comresearchgate.net The high performance of these sensors is attributed to the electrocatalytic capacity of the porphyrins and the excellent properties of the rGO support. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrodes and to characterize the different steps involved in the fabrication of electrochemical sensors. nih.govnih.gov EIS measures the impedance of a system over a range of frequencies, providing detailed information about the resistance and capacitance at the electrode-electrolyte interface. nih.govnih.gov

In the context of sensor development, EIS is used to monitor the changes in the interfacial charge transfer resistance (Rct) upon modification of the electrode surface. For instance, the successful immobilization of nanomaterials like rGO and porphyrins onto an electrode surface can be confirmed by an increase in the Rct value. The analysis of EIS data, often represented as Nyquist or Bode plots, allows for the modeling of the electrochemical system using an equivalent electrical circuit. acs.org This modeling provides quantitative data on parameters such as the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge transfer resistance (Rct), which are crucial for understanding and optimizing the sensor's performance. nih.gov

Spectroscopic and Surface Characterization Techniques

Beyond electrochemical methods, spectroscopic and surface characterization techniques provide invaluable information about the chemical composition and surface interactions of sodium metabisulfite.

X-ray Photoelectron Spectroscopy (XPS) for Mineral Surface Interactions

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comresearchgate.net XPS is a powerful tool for studying the surface phenomena that are crucial in mineral processing, where sodium metabisulfite is often used as a depressant. mdpi.comresearchgate.net

The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. nist.gov The binding energy of the emitted photoelectrons is characteristic of the element and its chemical environment, allowing for the identification of different chemical states of an element on a mineral surface. nih.gov

In the context of mineral processing, XPS can be used to investigate the adsorption of sulfite species onto mineral surfaces. By analyzing the high-resolution spectra of relevant elements such as sulfur, oxygen, and the constituent metals of the mineral, it is possible to elucidate the nature of the chemical bonds formed between the sulfite and the mineral surface. This information is critical for understanding the mechanism of depression and for optimizing the flotation process. The challenges in applying XPS to mineral systems include the complex composition of natural minerals and the potential instability of surface species in the ultra-high vacuum environment of the spectrometer. mdpi.comresearchgate.net

Assessment of Chemical States and Oxidation Levels

Understanding the chemical state and oxidation levels of the sulfur atoms in sodium metabisulfite (Na₂S₂O₅) is fundamental to comprehending its reactivity, particularly its function as a reducing agent and antioxidant. The oxidation number of sulfur in this compound is a key determinant of its chemical behavior.

In the metabisulfite anion (S₂O₅²⁻), the two sulfur atoms exist in different oxidation states. By applying the rules of assigning oxidation numbers, with oxygen typically being -2 and sodium +1, the average oxidation state of sulfur is +4. However, the actual structure reveals a sulfur-sulfur bond, with one sulfur atom bonded to three oxygen atoms and the other to two. This leads to a formal assignment of +5 for the sulfur atom bonded to three oxygens and +3 for the one bonded to two oxygens. More commonly, for practical purposes in redox reactions, both sulfur atoms are considered to be in the +4 oxidation state, which is an average value.

This +4 oxidation state is intermediate for sulfur, allowing sodium metabisulfite to act as a potent reducing agent. In chemical reactions, the sulfur is oxidized, typically to the more stable +6 state found in sulfate (SO₄²⁻). thermofisher.com The efficacy of sodium metabisulfite as a reducing agent is directly linked to this ability to donate electrons and undergo oxidation. chemicalbook.com

Electrochemical techniques, such as cyclic voltammetry, are powerful tools for assessing these oxidation processes directly. nist.gov By applying a potential to an electrode in a solution containing sodium metabisulfite, the oxidation of the sulfite/bisulfite species (formed upon dissolution) can be observed and quantified. The potential at which oxidation occurs and the magnitude of the resulting current provide detailed information about the redox chemistry of the compound. For instance, studies have shown a clear oxidation peak for sodium metabisulfite, the characteristics of which (e.g., peak potential and current) are dependent on factors like concentration and the presence of catalysts. nist.gov This electrochemical behavior confirms its role as a reducing agent and allows for the quantitative analysis of its active components.

The significance of sulfur's oxidation state extends to its practical applications. For example, in winemaking, its ability to inhibit microbial activity and prevent oxidation is guided by the redox chemistry of the sulfite species it forms in solution. chemicalbook.com Therefore, analytical methods that can accurately assess these chemical states are vital for controlling its function in various chemical processes. chemicalbook.com

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Vibrational and nuclear magnetic resonance (NMR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and chemical environment of sodium metabisulfite. technologynetworks.comnih.gov

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrations of chemical bonds within a molecule. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint that can be used for identification and structural analysis.

For sodium metabisulfite (Na₂S₂O₅), the key structural feature is the S₂O₅²⁻ anion, which contains a direct sulfur-sulfur bond. Raman spectroscopy is particularly effective for identifying this compound. Surface-Enhanced Raman Spectroscopy (SERS), a more sensitive variant of the technique, has been used to detect sodium metabisulfite residues. sciencemadness.org The SERS spectrum of sodium metabisulfite shows distinct, characteristic peaks that serve as fingerprints for its unambiguous confirmation. sciencemadness.org

The table below lists the key vibrational peaks observed for sodium metabisulfite in Raman spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 620 | Strong | S-S stretching vibration |

| 927 | Medium | S-O stretching vibration |

| Data sourced from a study on the non-destructive screening of sodium metabisulfite by SERS. sciencemadness.org |

These distinct peaks, especially the strong signal at 620 cm⁻¹, allow for both qualitative identification and quantitative analysis, with the peak intensity being proportional to the concentration of the compound. sciencemadness.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the structure of chemical compounds by probing the magnetic properties of atomic nuclei. huji.ac.il While ¹H and ¹³C NMR are mainstays for organic chemistry, the characterization of inorganic salts like sodium metabisulfite can be accomplished using NMR of other nuclei, such as ²³Na. acs.org

Solid-state ²³Na NMR spectroscopy can provide valuable information about the local chemical environment of the sodium ions within the crystal lattice. researchgate.net Since ²³Na is a quadrupolar nucleus, the width and shape of its NMR signal are highly sensitive to the symmetry of its surroundings. acs.org Ordered sodium salts give rise to well-defined spectral patterns that reflect the local symmetry around the nucleus. researchgate.net This can be used to distinguish between different crystalline forms or to study the interaction of sodium ions with their counter-ions and surrounding water molecules. The chemical shift in ²³Na NMR spectra can indicate the nature of ion-ion and ion-solvent interactions. nih.gov While specific NMR data for the sulfur or oxygen atoms in sodium metabisulfite is less common due to the properties of their isotopes, ²³Na NMR provides a viable path for characterizing the solid-state structure of the compound.

Flow Injection Analysis Coupled with Electrochemical Detection

Flow Injection Analysis (FIA) is a highly efficient, automated technique for the rapid analysis of chemical samples. When coupled with a sensitive and selective detector, such as an electrochemical detector, it becomes a powerful tool for the determination of various analytes, including sodium metabisulfite. nist.gov

A typical FIA system consists of a pump that propels a carrier stream, an injection valve to introduce a precise volume of the sample, a reactor where the analyte may undergo a chemical reaction, and a flow-through detector. nist.gov The transient signal produced as the sample zone passes through the detector is measured, and its height or area is related to the analyte's concentration.

Electrochemical detection is particularly well-suited for FIA due to its high sensitivity, rapid response, and relatively low cost. For sodium metabisulfite, which is electrochemically active (i.e., it can be oxidized), amperometric or voltammetric detection methods are ideal. A potential is applied to a working electrode in the flow cell, and the current generated by the oxidation of the sulfite/bisulfite ions is measured.

Recent research has demonstrated the development of highly sensitive electrochemical sensors for the determination of sodium metabisulfite. These sensors, which can be incorporated into an FIA setup, utilize modified electrodes (e.g., reduced graphene oxide doped with palladium) to enhance the electrochemical response. Techniques like square wave voltammetry have been employed to achieve very low detection limits.

The table below highlights the performance characteristics of two novel electrochemical sensors for sodium metabisulfite detection, which are amenable to integration with FIA systems.

| Sensor Type | Linear Range (mol L⁻¹) | Limit of Detection (LOD) (mol L⁻¹) | Limit of Quantification (LOQ) (mol L⁻¹) |

| TPP/rGO@Pd0 | 1.0 × 10⁻¹¹ to 1.0 × 10⁻⁷ | 3.0 × 10⁻¹² | 1.0 × 10⁻¹¹ |

| Fe(TPFPP)Cl/rGO@Pd0 | 1.0 × 10⁻¹⁰ to 1.0 × 10⁻⁶ | 3.0 × 10⁻¹¹ | 1.0 × 10⁻¹⁰ |

| Data sourced from a study on rapid and ultra-sensitive electrochemical detection of sodium metabisulfite. |

The coupling of Flow Injection Analysis with such sensitive electrochemical detectors allows for high-throughput screening of samples with minimal sample preparation, making it an excellent methodology for quality control in the food and pharmaceutical industries where sodium metabisulfite levels must be carefully monitored.

Engineering Applications and Process Optimization Involving Sodium Metabisulfite

Optimization Strategies in Industrial Production Processes

Sodium metabisulfite (B1197395) is utilized in industrial processes to enhance efficiency, improve product quality, and manage chemical usage. Its reducing properties are key to its function in these applications. iigtchem.comalphachem.biz

Textile Industry Applications

In the textile industry, sodium metabisulfite is employed for its reducing and bleaching capabilities, contributing to improved fabric appearance and dyeing outcomes. teamchem.coiigtchem.comalphachem.bizvrikpharma.com It helps in removing color from fabrics, fibers, and dyes, and also assists in the removal of excess residual chemicals. alphachem.biz

Neutralization of Bleaching Residuals in Denim Dyeing

Sodium metabisulfite is widely used in the denim dyeing process, particularly for neutralizing residual chlorine left over from bleaching. crecompany.com Chlorine residues can negatively impact dyeing uniformity, leading to issues like uneven coloration and spots. crecompany.com Sodium metabisulfite effectively reduces the chlorine content, preparing the fabric for even dye application. crecompany.com The chemical mechanism involves the release of sulfur dioxide (SO₂) when sodium metabisulfite dissolves in water, which then reacts with chlorine to form hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), thus neutralizing the chlorine. crecompany.com This neutralization is crucial for achieving consistent color across the fabric. crecompany.com Sodium metabisulfite is often used after potassium permanganate (B83412) bleaching in the clothing washing industry for neutralization due to its low price. sylicglobal.com Research indicates that proper use of sodium metabisulfite can reduce harmful chlorine compounds in wastewater by up to 90%. crecompany.com

Pulp and Paper Manufacturing Processes

Sodium metabisulfite is a valuable chemical in the pulp and paper industry, utilized in various stages, including bleaching and pulping. teamchem.coalphachem.bizchemstock.aeredox.com

Bleaching Mechanisms and Applications

In pulp and paper manufacturing, sodium metabisulfite is used as a bleaching agent and reducing agent. chemstock.ae It is employed in the bleaching of wood pulp, helping to reduce residual lignin (B12514952) and thereby enhancing the whiteness and brightness of the paper. teamchem.cosodiummetabisulfite.cn Sodium metabisulfite releases sulfur dioxide (SO₂) when dissolved in water, which acts as a reducing agent, interacting with pigments and color-causing agents to reduce them to colorless or less-colored compounds. sodiummetabisulfite.cn It also forms sulfurous acid (H₂SO₃), further aiding the bleaching process through reduction and oxidation reactions. sodiummetabisulfite.cn Sodium metabisulfite is also used for decolorizing recycled paper by removing inks and other colored impurities. sodiummetabisulfite.cn Bisulfite bleaching agents, which include sodium metabisulfite, are particularly used for improving the whiteness of mechanical paper pulp that contains higher levels of lignin. hydrite.com These agents react with lignin, chromophores, and other color-causing impurities to reduce the pulp's color. hydrite.com

Role in Various Pulping Methods

Sodium metabisulfite and related sulfites/bisulfites are involved in various pulping methods. The sulfite (B76179) process, which uses solutions of sulfite and bisulfite ions (including sodium), is a method for producing wood pulp by cleaving the bonds between cellulose (B213188) and lignin. wikipedia.org This process converts lignin into soluble lignosulfonates, which are then separated from the cellulose fibers. wikipedia.org While the Kraft process is also widely used, the sulfite process, utilizing chemicals like sodium bisulfite formed from sodium metabisulfite, is significant in producing wood pulp, especially for certain applications. wikipedia.org Sodium sulfite, which is related to sodium metabisulfite (as sodium metabisulfite forms sodium bisulfite in water, and sodium bisulfite can be related to sodium sulfite), is used in neutral semi-chemical pulping, acid sulfite pulping, high-yield sulfite cooling, and some kraft pulping processes. nih.gov

Water and Wastewater Treatment Technologies

Sodium metabisulfite is commonly employed in water and wastewater treatment for several key purposes, including dechlorination, dissolved oxygen scavenging, and potentially in filter bed cleaning. alphagrindingmedia.comresearchmap.jpajol.info911metallurgist.comennoreindiachemicals.comwatertechnologies.comdurpro.com

Dechlorination Efficiency and Process Parameters

Dechlorination is a critical step in many water treatment processes, particularly before sensitive equipment like reverse osmosis (RO) membranes, which can be damaged by chlorine and other oxidizing agents. rxmarine.commann-hummel.comatlantium.com Sodium metabisulfite is a widely used chemical reducing agent for removing residual chlorine and chloramines. rxmarine.comrxchemicals.comdurpro.comomanchem.comdurpro.com

When dissolved in water, sodium metabisulfite forms sodium bisulfite (NaHSO₃). omanchem.com The bisulfite then reacts with hypochlorous acid (HOCl), a common form of free chlorine in water, according to the following reaction:

2NaHSO₃ + 2HOCl → H₂SO₄ + 2HCl + Na₂SO₄ omanchem.com

This reaction effectively neutralizes the oxidizing potential of chlorine.

The efficiency of dechlorination using sodium metabisulfite is influenced by several process parameters. These include the influent chlorine level (both free and combined chlorine), the target effluent chlorine concentration, the process water transmittance level, and the level of background organics. wwdmag.com Water quality considerations such as pH and temperature also play a role. tidjma.tn Adjusting the water's pH to an optimal range, typically between 6.5 and 8.5, can enhance chlorine removal efficiency. tidjma.tn Adequate contact time between the sodium metabisulfite and chlorine is also essential for the reaction to occur effectively, with the required time varying based on chlorine concentration and water temperature. tidjma.tn

While theoretically 1.34 mg of sodium metabisulfite is needed to remove 1.0 mg of free chlorine, in practice, a higher ratio, often around 3.0 mg of sodium metabisulfite per 1.0 mg of chlorine, is used to account for incomplete mixing and other factors. rxmarine.comomanchem.com Similarly, approximately 1.86 mg of sodium metabisulfite is required to remove 1.0 mg of chloramine. durpro.com Good mixing, often facilitated by static mixers, is recommended to ensure complete reaction. rxmarine.commann-hummel.com

It is important to note that while sodium metabisulfite is effective for dechlorination, its use can introduce other considerations. For instance, the solution itself can become a breeding ground for bacteria, potentially leading to biofouling of membranes, especially in applications like those in the pharmaceutical and semiconductor industries. durpro.comwwdmag.com

Dissolved Oxygen Scavenging for Corrosion Control

Dissolved oxygen in water, particularly in boiler feedwater and closed heating systems, is a primary cause of corrosion, leading to pitting and damage to metal surfaces. watertechnologies.commidwestwt.combvwater.co.uk Sodium metabisulfite, or the sulfite formed upon its dissolution, is widely used as an oxygen scavenger to mitigate this corrosion. ennoreindiachemicals.comwatertechnologies.comdurpro.commidwestwt.combvwater.co.ukcrcorp.com

The sulfite reacts with dissolved oxygen to form sulfate (B86663):

2Na₂SO₃ + O₂ → 2Na₂SO₄ midwestwt.com

This reaction removes the corrosive dissolved oxygen from the water.

For the oxygen scavenging reaction to proceed rapidly and completely, maintaining an excess sulfite concentration and elevated temperature is often necessary, although catalyzed sodium sulfite can react almost instantaneously even at colder temperatures. ennoreindiachemicals.com The reaction rate is often enhanced by the addition of a small quantity of a catalyst, such as a cobalt salt, although certain boiler treatment chemicals can deactivate this catalytic action. midwestwt.com

Oxygen scavengers like sodium sulfite are typically fed continuously to maintain a constant level of oxygen removal. midwestwt.com Introducing the chemical as far upstream from the boiler as possible allows for ample reaction time. midwestwt.com While the primary goal is to remove dissolved oxygen, maintaining a sufficient residual is often recommended to handle unpredictable oxygen ingress. midwestwt.com

The use of sodium sulfite for oxygen scavenging is generally economical, especially when combined with mechanical deaeration methods that remove the bulk of the dissolved oxygen, with the sulfite reacting with the residual. ennoreindiachemicals.com

Mineral Processing and Flotation Chemistry

Sodium metabisulfite plays a crucial role in mineral processing, particularly in flotation chemistry, where it is primarily used as a depressant for certain sulfide (B99878) minerals, most notably pyrite (B73398). durpro.comatlantium.comdurpro.comepa.govmdpi.comdbc.wroc.plmdpi.com Flotation is a physical-chemical process used to separate valuable minerals from gangue based on differences in their surface properties. dntb.gov.ua

Pyrite Depression Mechanisms in Sulfide Ore Flotation

Pyrite (FeS₂) has a natural tendency to float, which can lead to its inclusion in valuable mineral concentrates, reducing their quality and economic value. researchgate.netuq.edu.au Sodium metabisulfite (SMBS) is widely used as a depressant to selectively inhibit the flotation of pyrite during the processing of sulfide ores, particularly in copper and gold mining. alphagrindingmedia.com911metallurgist.commdpi.com

The depression of pyrite by sodium metabisulfite is attributed to several mechanisms involving the sulfite and bisulfite ions formed when SMBS dissolves in water. These mechanisms primarily focus on altering the surface properties of pyrite to make it more hydrophilic (water-attracting) and less amenable to attachment by flotation collectors.